molecular formula C18H11BrO4 B2713151 4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one CAS No. 108154-53-6

4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one

Cat. No.: B2713151
CAS No.: 108154-53-6
M. Wt: 371.186
InChI Key: XLAJGSHFHDIWEO-UHFFFAOYSA-N
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Description

4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Mechanism of Action

Benzofuran substituted chalcone compounds, which are structurally similar to the compound , have been synthesized and characterized for their antimicrobial and antioxidant activities . The mode of action of these active compounds was carried out by docking of receptor GlcN6P synthase with newly synthesized candidate ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving 2-hydroxybenzaldehyde and a suitable brominated precursor under basic conditions.

    Coupling with Chromenone: The benzofuran derivative is then coupled with a chromenone derivative through a condensation reaction. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.

    Methoxylation: The final step involves the introduction of a methoxy group at the 7-position of the chromenone ring. This can be achieved through methylation using reagents like dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: NaN3, KCN, DMF

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohol derivatives

    Substitution: Azides, nitriles

Scientific Research Applications

4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-bromo-1-benzofuran-2-yl)-7-hydroxy-2H-chromen-2-one
  • 4-(5-bromo-1-benzofuran-2-yl)-7-ethoxy-2H-chromen-2-one
  • 4-(5-bromo-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one

Uniqueness

4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the bromine atom and the methoxy group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.

Properties

IUPAC Name

4-(5-bromo-1-benzofuran-2-yl)-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrO4/c1-21-12-3-4-13-14(9-18(20)23-17(13)8-12)16-7-10-6-11(19)2-5-15(10)22-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAJGSHFHDIWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(O3)C=CC(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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